molecular formula C15H20N2O3 B1517563 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid CAS No. 1018283-27-6

1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid

Cat. No. B1517563
M. Wt: 276.33 g/mol
InChI Key: AZGUXPZLDPXWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1018283-27-6 . It has a molecular weight of 276.34 . The IUPAC name for this compound is 1-{[benzyl(methyl)amino]carbonyl}-4-piperidinecarboxylic acid .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O3/c1-16(11-12-5-3-2-4-6-12)15(20)17-9-7-13(8-10-17)14(18)19/h2-6,13H,7-11H2,1H3,(H,18,19) . This indicates the presence of a piperidine ring with a carbonyl group and a benzyl(methyl)amino group attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid” are not available, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Discovery of HIV-1 Inhibitors :1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid derivatives have been explored for their potent anti-HIV-1 activity. The introduction of a carbamoyl group into the 4-benzylpiperidine moiety resulted in compounds with high metabolic stability and inhibitory activity against HIV-1 envelope-mediated membrane fusion. One such compound, TAK-220, demonstrated strong CCR5 binding affinity and potent inhibition of membrane fusion, effectively inhibiting the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells (Imamura et al., 2006).

Anticonvulsant Agents :Compounds derived from 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid, such as tiagabine (Gabitril), have been identified as potent and selective gamma-aminobutyric acid (GABA) uptake inhibitors. They exhibit remarkable anticonvulsant efficacy, used for the treatment of partial seizures in patients. This highlights the compound's utility in developing novel anticonvulsant agents (Knutsen et al., 1999).

CARM1 Inhibition for Cancer Therapy :Derivatives of 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid have been investigated as inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1), a target for hormone-dependent tumors like prostate and breast cancers. Compounds like 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one showed significant dose-dependent reduction in PSA promoter activity, representing their potential in cancer therapy (Cheng et al., 2011).

Antibacterial Agents :1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid frameworks have been used to synthesize derivatives exhibiting valuable antibacterial activities. The compounds were structurally elucidated and demonstrated to possess significant antibacterial efficacy, showing their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Antiplatelet Aggregation Activity :Carbamoylpyridine and carbamoylpiperidine analogues containing nipecotic acid scaffold were designed and synthesized, showing promising antiplatelet aggregation inhibitory activity. These findings highlight the therapeutic potential of these derivatives in preventing thrombotic disorders (Youssef et al., 2011).

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements include H302, H315, H319, H335 indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, and wearing protective gloves/clothing/eye/face protection .

Future Directions

Piperidines and their derivatives continue to be an area of active research in the field of drug discovery . The development of new synthesis methods and the discovery of new pharmacological applications are potential future directions .

properties

IUPAC Name

1-[benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-16(11-12-5-3-2-4-6-12)15(20)17-9-7-13(8-10-17)14(18)19/h2-6,13H,7-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGUXPZLDPXWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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